Foeniculin, (E)-

Beschreibung

Historical Context of (E)-Foeniculin Isolation and Characterization

(E)-Foeniculin is a naturally occurring compound that has been isolated from various plant species, including fennel (Foeniculum vulgare) and star anise. thegoodscentscompany.comontosight.ai It is also produced by the endophytic fungus Diaporthe foeniculina. evitachem.comsmolecule.com The initial identification and characterization of (E)-Foeniculin were achieved through techniques such as steam distillation of plant materials, followed by chromatographic separation and spectroscopic analysis. ug.edu.gh Advanced methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in elucidating its precise chemical structure. smolecule.com

Scope and Significance of (E)-Foeniculin in Chemical Biology

The significance of (E)-Foeniculin in chemical biology stems from its diverse biological activities. Research has indicated its potential as an antimicrobial and antioxidant agent. smolecule.com Its ability to disrupt bacterial cell membranes and inhibit essential enzymes makes it a candidate for the development of new antimicrobial agents. Furthermore, its capacity to scavenge free radicals suggests a role in mitigating oxidative stress. smolecule.com

Structural Relationship to Related Phenylpropanoids and Cyclohexanone (B45756) Derivatives

(E)-Foeniculin belongs to the phenylpropanoid class of organic compounds. evitachem.com It shares a core structure with other phenylpropanoids like (E)-anethole and estragole, which consists of a benzene (B151609) ring substituted with a propenyl group. evitachem.com While some sources classify it as a cyclohexanone derivative due to its isolation alongside such compounds from Diaporthe foeniculina, its fundamental structure is that of a phenylpropanoid ether. evitachem.comsmolecule.com It is structurally distinct from the cyclohexanone derivatives named foeniculins A-I, which are also produced by the same fungus. nih.govtandfonline.comfigshare.comfrontiersin.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

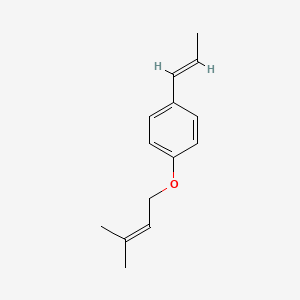

1-(3-methylbut-2-enoxy)-4-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-4-5-13-6-8-14(9-7-13)15-11-10-12(2)3/h4-10H,11H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGELFJUQMIUNOO-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228921 | |

| Record name | Foeniculin, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78259-41-3 | |

| Record name | Foeniculin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78259-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Foeniculin, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078259413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Foeniculin, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOENICULIN, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO3391G00A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile

The chemical identity of (E)-Foeniculin is defined by its specific molecular formula and structure.

| Property | Value |

| IUPAC Name | 1-(3-methylbut-2-enoxy)-4-[(E)-prop-1-enyl]benzene evitachem.com |

| CAS Number | 78259-41-3 evitachem.com |

| Molecular Formula | C₁₄H₁₈O evitachem.com |

| Molecular Weight | 202.29 g/mol evitachem.com |

| Canonical SMILES | CC=CC1=CC=C(C=C1)OCC=C(C)C evitachem.com |

| InChI Key | JGELFJUQMIUNOO-SNAWJCMRSA-N evitachem.com |

| Appearance | Pale yellow oil ug.edu.gh |

| Boiling Point | 313.7±11.0 °C (Predicted) lookchem.com |

| Density | 0.945±0.06 g/cm³ (Predicted) lookchem.com |

| LogP | 4.06470 lookchem.com |

Chemical Synthesis and Modification of Foeniculin, E

Laboratory-Scale Synthetic Methodologies for (E)-Foeniculin

Laboratory synthesis of (E)-Foeniculin can be accomplished through various chemical routes, including both conventional and advanced methods. smolecule.com

The synthesis of complex cyclohexanone (B45756) derivatives often begins with the cyclohexanone molecule as a key intermediate. ontosight.ai These processes typically involve a sequence of reactions to build the final structure. General strategies include condensation and alkylation reactions to introduce various functional groups onto the cyclohexanone backbone. ontosight.ai For a molecule like (E)-Foeniculin, this would entail the laboratory creation of its specific ether and propenylbenzene moieties through a carefully planned multi-step synthesis. nih.gov Such syntheses of polysubstituted aromatics from acyclic precursors are an area of significant interest in organic chemistry. samipubco.com

Recent progress in chemical synthesis has led to the development of mechanochemical methods, which represent a more sustainable route for producing compounds like (E)-Foeniculin. smolecule.com This approach utilizes mechanical energy, often from ball milling, to initiate and drive chemical reactions, frequently in the absence of a solvent. rsc.org This technique is advantageous as it can reduce waste and avoid issues related to the low solubility of reactants or products. rsc.org One-pot, multi-step syntheses can be performed mechanochemically, preventing the need for bulk solvents to purify intermediate compounds. rsc.org This methodology has been successfully applied to a variety of organic reactions, including the synthesis of complex molecules from simpler precursors. beilstein-journals.org

Multi-step Reaction Sequences for Cyclohexanone Derivative Synthesis

Stereoselective Synthesis of (E)- vs. (Z)-Foeniculin Analogs

The distinction between (E)- and (Z)-isomers is critical, as the spatial arrangement of atoms can significantly impact a molecule's properties. The synthesis and separation of specific stereoisomers of Foeniculin analogs present unique challenges and opportunities in synthetic chemistry.

Controlling the geometry of the double bond in the propenyl group of Foeniculin is key to selectively producing the (E)- or (Z)-isomer. Photocatalytic isomerization has emerged as a powerful tool for this purpose. mdpi.com This technique often uses visible light and a photoredox catalyst to convert the more thermodynamically stable (E)-alkene to the less stable (Z)-alkene, a transformation that is difficult to achieve through traditional thermal methods. mdpi.comrsc.org The process involves the catalyst absorbing light and transferring energy to the alkene, which allows for rotation around the carbon-carbon double bond, leading to isomerization. nih.gov The selectivity of the isomerization can be influenced by substituents on the double bond or the aromatic ring. mdpi.com Metal-free and even photocatalyst-free systems driven by visible light have been developed, offering greener approaches to E/Z isomerization. rsc.orgrsc.org

The separation of E/Z isomers from a mixture is often a significant challenge in organic chemistry due to their similar physical properties. rsc.org Traditional methods like distillation can be expensive and ineffective for such separations. google.com However, several advanced chromatographic techniques have proven effective. High-speed countercurrent chromatography (HSCCC), a liquid-liquid separation method, is particularly well-suited for this task as it avoids the irreversible adsorption of samples and can handle large injection volumes. mdpi.com This technique has been successfully used to separate (E)-Foeniculin to a purity of 93.6%. mdpi.com Other methods for separating challenging isomeric mixtures include common column chromatography and supercritical gas extraction. rsc.orggoogle.com

Table 1: Comparison of Isomer Separation Techniques

| Technique | Principle | Advantages | Disadvantages | Applicability to (E)/(Z) Isomers |

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix. mdpi.com | No irreversible adsorption, high sample capacity, good reproducibility. mdpi.com | Can be complex to optimize solvent systems. | Demonstrated success in purifying (E)-Foeniculin. mdpi.com |

| Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase. rsc.org | Widely available, versatile for many compound classes. | Can be time-consuming, requires solvents, potential for sample loss. | Successfully used for separating E/Z isomers of other complex organic molecules. rsc.org |

| Supercritical Gas Extraction | Uses a supercritical fluid (e.g., CO2) as the mobile phase to selectively dissolve components. google.com | Can separate otherwise difficult-to-separate mixtures without an entrainer. google.com | Requires high-pressure equipment. | Effective for isomeric mixtures that are difficult to separate by distillation or solvent extraction. google.com |

Photocatalytic Isomerization Strategies for Olefin Configuration Control

Derivatization and Structural Modification of the Foeniculin, (E)- Skeleton

Modifying the basic structure of (E)-Foeniculin allows for the creation of new derivatives, which is a common strategy in medicinal and materials chemistry to explore structure-activity relationships. The (E)-Foeniculin skeleton can be altered through several types of chemical reactions. smolecule.com These include oxidation, which can introduce new oxygen-containing functional groups, and reduction, which can form alcohols. smolecule.com Substitution reactions allow for the replacement of one functional group with another, enabling a wide range of structural modifications. smolecule.com The natural occurrence of numerous Foeniculin analogs, such as Foeniculin K, which was isolated from the endophytic fungus Diaporthe foeniculina, demonstrates the molecule's capacity for structural variation. frontiersin.org

Oxidation Reactions and Formation of Functionalized Derivatives

The oxidation of (E)-anethole, a structural proxy for (E)-Foeniculin, has been explored under various conditions, yielding a range of functionalized products. These reactions primarily target the electron-rich double bond of the propenyl group and the aromatic ring.

Photochemical oxidation of trans-anethole with hydrogen peroxide results in the formation of the corresponding epoxy derivative along with 4-methoxybenzaldehyde. kau.edu.saresearchgate.net When the oxidation is carried out thermally at room temperature using 3-chloroperoxybenzoic acid, the reaction yields a dimeric epoxide, 2,5-bis(4-methoxyphenyl)-3,6-dimethyl-1,4-dioxane, as the sole product. kau.edu.saresearchgate.net Furthermore, sensitized photochemical oxygenation, using sensitizers like Rose Bengal or chlorophyll, leads to a mixture containing 1-(4-methoxyphenyl)prop-2-en-1-yl hydroperoxide and 4-methoxybenzaldehyde. kau.edu.saresearchgate.net The Upjohn dihydroxylation, using osmium tetroxide (OsO₄), converts the double bond of (E)-anethole into a syn-configured diol. mdpi.com

Table 1: Oxidation Reactions of (E)-Anethole

| Oxidizing Agent/Conditions | Key Products | Reference |

|---|---|---|

| Hydrogen Peroxide (Photochemical) | Epoxy derivative, 4-Methoxybenzaldehyde | kau.edu.saresearchgate.net |

| 3-Chloroperoxybenzoic Acid (Thermal) | 2,5-bis(4-methoxyphenyl)-3,6-dimethyl-1,4-dioxane | kau.edu.saresearchgate.net |

| Photosensitized Oxygenation (e.g., Rose Bengal) | 1-(4-methoxyphenyl)prop-2-en-1-yl hydroperoxide, 4-Methoxybenzaldehyde | kau.edu.saresearchgate.net |

| Osmium Tetroxide (Upjohn Dihydroxylation) | like-configured diol | mdpi.com |

Reduction and Substitution Reactions for Structural Diversification

Structural diversification of (E)-Foeniculin and related compounds can be achieved through reduction and substitution reactions. These transformations allow for fine-tuning the molecule's properties by altering its functional groups and stereochemistry.

Reduction reactions can target the propenyl double bond to create a saturated alkyl chain. smolecule.com Beyond simple reduction, the geometry of the double bond itself can be modified. A photocatalytic reaction can be used to isomerize the thermodynamically stable (E)-anethole to the less common (Z)-anethole with high conversion rates (up to 90%). mdpi.comresearchgate.net This isomerization provides access to a different geometric isomer for further synthetic applications. mdpi.comresearchgate.net

Substitution reactions offer another route for modification. In aromatic ethers like anethole (B165797), the ether linkage can be cleaved under strongly acidic conditions. The reaction proceeds via nucleophilic substitution at the saturated carbon atom of the ether group, breaking the alkyl-oxygen bond rather than the more stable aryl-oxygen bond. mdpi.com This provides a method for altering the ether functionality. mdpi.com

Development of Foeniculin, (E)- Inspired Chemical Scaffolds

The unique structure of (E)-Foeniculin has inspired the exploration of related chemical scaffolds, leading to the discovery and synthesis of novel compounds with potential applications in various fields, including polymer science.

Synthesis of Novel Cyclohexanone and Phenolic Acid Derivatives

Chemical investigation of the endophytic fungus Diaporthe foeniculina, the natural source of (E)-Foeniculin, has led to the isolation of a family of structurally related new compounds. nih.govfrontiersin.org These include eight new cyclohexanone derivatives, named foeniculins A–H, and three new phenolic acid derivatives, foeniculins I–K. nih.govfrontiersin.orgresearchgate.net The structures of these polymethylated compounds were determined using advanced spectroscopic methods like NMR and single-crystal X-ray diffraction. nih.govfrontiersin.org The discovery of these natural analogues provides a blueprint for the laboratory synthesis of diverse and complex molecular scaffolds inspired by the foeniculin core structure.

Table 2: Novel Derivatives Isolated from Diaporthe foeniculina

| Compound Name | Compound Class | Molecular Formula | Reference |

|---|---|---|---|

| Foeniculins A–H | Cyclohexanone Derivative | Varies (e.g., C₁₂H₁₉O₄ for Foeniculin C) | nih.govfrontiersin.org |

| Foeniculins I–K | Phenolic Acid Derivative | Varies (e.g., C₁₂H₁₅O₃ for Foeniculin I) | nih.govfrontiersin.org |

Application of (E)-Anethole as a Precursor in Polymer Chemistry

(E)-Anethole, being abundant and renewable, is an attractive bio-based feedstock for the development of advanced polymer materials. rsc.orgcnrs.fr Its bifunctional chemical structure, featuring a polymerizable propenyl group and a functionalizable methoxy (B1213986) group, makes it a versatile monomer or precursor for a variety of polymers. rsc.orgresearchgate.net

Researchers have successfully converted anethole into high-performance thermosetting resins and other polymers with desirable properties for specialized applications, such as in the microelectronics industry. acs.orgresearchgate.net For example, a phthalonitrile-containing monomer derived from anethole was synthesized and cured to produce a phthalocyanine (B1677752) resin with outstanding thermostability, including a high glass transition temperature (Tg) exceeding 450 °C and a high char yield of over 72% at 1000 °C. cnrs.fr Another study reported the synthesis of a polymer from anethole that, after cross-linking, exhibited a high Tg of 369 °C, a low coefficient of thermal expansion, and excellent mechanical properties, including a hardness of 0.87 GPa and a Young's modulus of 11.40 GPa. acs.org These materials also demonstrate low water uptake and low dielectric constants, making them competitive with petroleum-based polymers. acs.orgresearchgate.net

Table 3: Properties of (E)-Anethole-Based Polymers

| Polymer Type | Key Property | Value | Reference |

|---|---|---|---|

| Phthalocyanine Resin | Glass Transition Temperature (Tg) | > 450 °C | cnrs.fr |

| Char Yield (at 1000 °C) | > 72% | cnrs.fr | |

| Coefficient of Thermal Expansion (CTE) | ~62.99 ppm/°C | cnrs.fr | |

| Cross-linked Benzocyclobutene/Vinyl Polymer | Glass Transition Temperature (Tg) | 369 °C | acs.org |

| 5% Weight Loss Temperature (TGA) | 432 °C (in N₂) | acs.org | |

| Dielectric Constant (1.0-30.0 MHz) | < 2.9 | acs.org | |

| Water Uptake (boiling water, 4 days) | < 0.40% | acs.org |

Advanced Analytical Methodologies for Foeniculin, E Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of (E)-Foeniculin. By interacting with electromagnetic radiation, these techniques reveal information about the compound's molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of (E)-Foeniculin. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In one study, the ¹H-NMR spectrum of (E)-Foeniculin in deuterated chloroform (B151607) (CDCl₃) showed distinct signals corresponding to its different protons. ug.edu.gh For instance, the protons on the aromatic ring (H-2,6 and H-3,5) appear as doublets at approximately 6.84 ppm and 7.24 ppm, respectively. The vinylic protons (H-1' and H-2') exhibit characteristic splitting patterns and chemical shifts, confirming the trans configuration of the double bond. ug.edu.ghkau.edu.sa

¹³C NMR spectroscopy further complements the structural analysis by providing the chemical shifts for each carbon atom in the molecule. ug.edu.ghresearchgate.netresearchgate.net The carbon atoms of the aromatic ring, the methoxy (B1213986) group, and the propenyl side chain all resonate at specific frequencies, allowing for a complete assignment of the carbon skeleton. ug.edu.ghkau.edu.sa

Table 1: ¹³C-NMR Chemical Shift Data for (E)-Foeniculin

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| C1 | 157.84 |

| C4 | 137.78 |

| C2, C6 | 130.66 |

| C3, C5 | 114.59 |

| C7 (OCH₃) | 55.0 (approx.) |

| C1' | 123.18 |

| C2' | 130.39 |

| C3' (CH₃) | 18.06 |

Data sourced from studies on (E)-Foeniculin and its isomer. ug.edu.ghkau.edu.sa

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the precise molecular formula of a compound. For a related compound, foeniculin E, HRESIMS analysis yielded a molecular ion peak at m/z 211.1329 [M+H]⁺, corresponding to the molecular formula C₁₂H₁₉O₃. frontiersin.org This high level of accuracy is essential for distinguishing between compounds with similar nominal masses.

While specific HRESIMS data for (E)-Foeniculin is not detailed in the provided context, the analysis of similar compounds demonstrates the technique's power. For instance, the mass spectra of foeniculin isomers are very similar, making their definitive identification reliant on a combination of retention indices and spectral data. ug.edu.gh The fragmentation patterns observed in mass spectrometry provide valuable clues about the compound's structure. For (E)-Foeniculin, the molecular ion peak is observed at m/z 202. ug.edu.ghnih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental techniques for identifying the functional groups and electronic transitions within a molecule.

The IR spectrum of (E)-Foeniculin exhibits characteristic absorption bands that correspond to its specific bonds. ug.edu.ghresearchgate.net For example, bands around 3030-2935 cm⁻¹ are attributed to C-H stretching vibrations. The presence of a C=C double bond in the propenyl group and the aromatic ring is indicated by absorptions in the 1606-1608 cm⁻¹ region. ug.edu.ghkau.edu.sa The C-O stretching of the ether group is also readily identifiable. kau.edu.sa

UV spectroscopy provides information about the conjugated π-electron system in (E)-Foeniculin. The UV spectrum of anethole (B165797), a closely related compound, shows a maximum absorption (λmax) at approximately 258 nm, which is characteristic of the trans-anethole structure. nih.govnih.govresearchgate.net This absorption is due to the electronic transitions within the conjugated system formed by the benzene (B151609) ring and the propenyl side chain.

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are essential for separating (E)-Foeniculin from complex mixtures, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like (E)-Foeniculin. bioline.org.brbioline.org.br A typical HPLC method for anethole involves a reverse-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. bioline.org.brbioline.org.brresearchgate.net Detection is often carried out using a UV detector set at a wavelength where the compound exhibits maximum absorbance, such as 257 nm or 259 nm. bioline.org.brbioline.org.brresearchgate.net

This technique allows for the efficient separation of (E)-Foeniculin from other components in a sample, enabling accurate purity assessment. bioline.org.brbioline.org.br The retention time, the time it takes for the compound to pass through the column, is a characteristic property that aids in its identification. For instance, one HPLC method reported a retention time of 2.73 minutes for anethole. bioline.org.brajol.info

Table 2: Example HPLC Method Parameters for Anethole Analysis

| Parameter | Condition |

|---|---|

| Column | Hypersil ODS Thermo (150 mm × 2.1 mm × 3.0 µM) |

| Mobile Phase | Methanol:Water (85:15, v/v) |

| Flow Rate | 0.2 mL/min |

| Detection Wavelength | 259 nm |

Data from a validated HPLC method for anethole determination. bioline.org.brbioline.org.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like (E)-Foeniculin, which is often found in essential oils. ug.edu.ghresearchgate.netcabidigitallibrary.org In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, leading to their identification.

The retention index of a compound is a key parameter in GC analysis. For (E)-Foeniculin, the retention index on a nonpolar column like DB-5 has been reported. ug.edu.gh The mass spectrum of (E)-Foeniculin obtained from GC-MS shows a characteristic fragmentation pattern, with a prominent molecular ion peak. ug.edu.ghnih.gov This combination of retention time and mass spectral data provides a high degree of confidence in the identification of (E)-Foeniculin in complex mixtures. researchgate.netcabidigitallibrary.org Studies have shown that anethole is a major component in fennel and anise essential oils, with its content varying significantly. researchgate.netcabidigitallibrary.orgcore.ac.uk

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-Anethole |

| (E)-Foeniculin |

| (Z)-Anethole |

| (Z)-Foeniculin |

| 1-(3-methyl-2-butenoxy)-4-(1-propenyl) benzene |

| 2-(4-methoxyphenyl)-3-methyloxirane |

| 4-Bromo-benzocyclobutene |

| Anise camphor |

| Anisic aldehyde |

| Anol |

| Asaricin |

| Caffeic acid |

| Camphene |

| Camphor |

| Chavicol |

| cis-Anethole |

| D-limonene |

| delta-3-Carene |

| Dictagymnin |

| Estragole |

| Eugenol (B1671780) |

| Fenchone |

| Ferulic acid |

| Foeniculin E |

| Foeniculin K |

| gamma-Terpinene |

| Germacrene D |

| Limonene |

| Linalool |

| Longifolene |

| M-BCB |

| Methyl chavicol |

| p-Allylphenol |

| p-Anisaldehyde |

| p-Coumaric acid |

| p-Methoxybenzoic acid |

| p-Propenylanisole |

| p-Propenylphenol |

| Phellandrene |

| Pinene |

| Sabinene |

| Terpinen-4-ol |

| Terpinene |

| Terpineol |

| Tetramethylsilane |

| trans-Anethole |

| Vanillic acid |

| α-Humulene |

| α-Phellandrene |

| α-Pinene |

| β-Caryophyllene |

| β-Ocimene |

Counter-Current Chromatography and Other Advanced Separation Techniques

Counter-current chromatography (CCC) stands out as a highly effective liquid-liquid chromatographic method for the separation and purification of natural products, including Foeniculin, (E)-. researchgate.net Unlike traditional chromatography that uses a solid stationary phase, CCC utilizes two immiscible liquid phases, which eliminates the risk of irreversible sample adsorption and allows for total sample recovery. researchgate.netmdpi.com This technique is particularly well-suited for the components of essential oils. mdpi.comresearchgate.net

High-Performance Counter-Current Chromatography (HPCCC) for Foeniculin, (E)- Isolation

Detailed research has demonstrated the successful application of HPCCC for the purification of terpenoids and phenylpropenes from the essential oil of Pimpinella anisum L. (anise). researchgate.netnih.gov In these studies, a specific two-phase solvent system was developed to effectively isolate Foeniculin, (E)-.

A non-aqueous system composed of n-heptane/methanol in a 1:1 volume ratio was found to be optimal for the separation of Foeniculin, (E)- and anethole. researchgate.netnih.gov A scale-up process from analytical to preparative scale was also developed. nih.gov In one application, a stepwise gradient elution was performed. An initial solvent system of n-heptane/ethyl acetate (B1210297)/methanol/water (5:5:2:2, v/v) was run for 40 minutes, followed by a switch to the n-heptane/methanol (1:1, v/v) system for another 40 minutes. mdpi.com This gradient approach allowed for the efficient separation of multiple compounds with varying polarities in a single chromatographic run. mdpi.com

The results from these preparative separations yielded Foeniculin, (E)- with high purity. From an initial 210 mg sample of P. anisum essential oil, 2.12 mg of Foeniculin, (E)- was obtained with a purity of 93.6%, as determined by Gas Chromatography (GC) analysis. researchgate.netnih.gov

Table 1: HPCCC Separation of Foeniculin, (E)- from Pimpinella anisum Essential Oil

| Parameter | Details | Source(s) |

|---|---|---|

| Technique | High-Performance Counter-Current Chromatography (HPCCC) | researchgate.net, nih.gov |

| Source Material | Essential oil of Pimpinella anisum L. | researchgate.net, nih.gov |

| Target Compound | Foeniculin, (E)- | researchgate.net, nih.gov |

| Solvent System | n-heptane/methanol (1:1, v/v) | researchgate.net, nih.gov |

| Initial Sample Mass | 210 mg | nih.gov |

| Yield of Foeniculin, (E)- | 2.12 mg | nih.gov |

Chiral Analysis and Absolute Configuration Determination

Chiral analysis is a critical aspect of stereochemistry that deals with the study and separation of enantiomers, which are non-superimposable mirror images of a molecule. Techniques such as electronic circular dichroism and single-crystal X-ray diffraction are cornerstones for determining the absolute configuration of chiral centers.

However, it is essential to note that the compound Foeniculin, (E)- , with the chemical structure 1-(3-methylbut-2-enoxy)-4-[(E)-prop-1-enyl]benzene, is an achiral molecule . nih.gov It does not possess any stereogenic centers (chiral carbons) and therefore does not have enantiomers. The "(E)-" designation in its name refers to the stereochemistry about the carbon-carbon double bond in the prop-1-enyl side chain, a form of geometric isomerism (E/Z isomerism), not chirality. Consequently, methods for determining absolute configuration are not applicable to Foeniculin, (E)-.

The following sections will describe the principles of these powerful analytical techniques as they are applied to chiral molecules for context.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This provides information about the spatial arrangement of atoms, making it a powerful tool for determining the absolute configuration of chiral natural products. nih.gov

The modern approach involves comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations. nih.govresearchgate.net The process typically involves two main steps:

Conformational Analysis: The first step is to identify all possible low-energy conformations of the molecule, usually performed using molecular mechanics methods. nih.gov

TDDFT Calculation: For each stable conformer, the excitation energies and rotatory strengths are calculated using Time-Dependent Density Functional Theory (TDDFT). nih.gov The individual spectra are then Boltzmann-averaged to produce the final theoretical ECD spectrum.

A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net This method has been successfully used to establish the absolute configurations of various complex natural products, including a set of structurally distinct, chiral compounds also named "foeniculins" (foeniculins A-K), which are cyclohexanone (B45756) and phenolic acid derivatives isolated from the endophytic fungus Diaporthe foeniculina. researchgate.net

Single-crystal X-ray diffraction (XRD) is considered the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.govuol.de By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, one can determine the precise coordinates of each atom in the molecule, providing unambiguous information on bond lengths, bond angles, and, crucially, the relative configuration of all stereogenic centers. uol.deuhu-ciqso.es

For chiral molecules that are crystallized as a single enantiomer, XRD can also be used to determine the absolute configuration. nih.gov This is typically achieved by analyzing the anomalous dispersion effects of the X-rays, which allows for the differentiation between the two possible enantiomeric forms. soton.ac.uk The result is a complete and unequivocal structural elucidation.

Molecular Mechanisms and Biochemical Interactions of Foeniculin, E Non Human Systems

Cellular and Subcellular Effects of Foeniculin, (E)-

Interactions with Microbial Cell Membranes and Proteins Leading to Lysis or Inhibition

(E)-Foeniculin has demonstrated notable antimicrobial properties through its interaction with microbial cellular structures. evitachem.com Research indicates that this compound can disrupt the integrity of bacterial cell membranes, a mechanism that contributes to its antibacterial efficacy. This disruption can lead to the lysis of the microbial cell or the inhibition of essential metabolic functions necessary for survival. evitachem.com The interaction is not limited to the lipid membrane; (E)-Foeniculin also interacts with microbial proteins, further hindering cellular processes. evitachem.com

The antimicrobial action of (E)-Foeniculin is attributed to its ability to interfere with both the membrane and essential enzymes of bacteria. This dual-action mechanism underscores its potential as an antimicrobial agent. Studies have shown its effectiveness against a range of bacterial and fungal pathogens. nih.gov The structural characteristics of the microbial cell wall, particularly the largely impermeable nature of gram-negative bacteria's cell membrane, can influence the compound's efficacy. researchgate.net

Table 1: Summary of (E)-Foeniculin's Antimicrobial Interactions

| Target | Effect | Consequence |

|---|---|---|

| Microbial Cell Membrane | Disruption of integrity | Cell lysis, Inhibition of metabolic functions |

| Microbial Proteins/Enzymes | Inhibition of activity | Inhibition of essential metabolic pathways |

Influence on Cellular Respiration in Prokaryotic and Eukaryotic Microbes

Cellular respiration in both prokaryotic and eukaryotic microbes is a fundamental process for energy production, involving a series of electron transfers within the electron transport system (ETS). libretexts.orglumenlearning.commicrobenotes.com In prokaryotes, these reactions occur on the inner part of the cell membrane, while in eukaryotes, they take place in the inner membrane of the mitochondria. libretexts.orglumenlearning.com This process generates an electrochemical gradient that drives the synthesis of ATP. pressbooks.pub

While direct studies on the specific influence of (E)-Foeniculin on microbial cellular respiration are not extensively detailed in the provided results, its known interaction with microbial cell membranes and essential enzymes suggests a potential impact. evitachem.com Disruption of the cell membrane, the site of cellular respiration in prokaryotes, would invariably affect the electron transport chain and subsequent ATP production. libretexts.orglumenlearning.com Furthermore, as some enzymes are cofactors in cellular respiration, the inhibition of these enzymes by (E)-Foeniculin could also disrupt this vital process. heyzine.com

Impact on Hydrogen Peroxide-Induced Collagen Biosynthesis in Human Skin Fibroblast Models (In Vitro)

While direct studies on (E)-Foeniculin are not available, research on the structurally similar compound (E)-anethole provides insights into the potential protective effects against hydrogen peroxide (H₂O₂)-induced damage in human skin fibroblasts. nih.gov H₂O₂ is known to induce oxidative stress, which can lead to alterations in collagen metabolism, a key factor in skin aging and various connective tissue diseases. nih.gov

In human skin fibroblast models, H₂O₂ treatment has been shown to decrease collagen biosynthesis. nih.gov Pretreatment with (E)-anethole was found to completely prevent this H₂O₂-induced reduction in collagen production. nih.gov This protective effect was correlated with the modulation of type I collagen mRNA expression. nih.gov Furthermore, H₂O₂ increases the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade collagen. nih.gov (E)-anethole was effective in suppressing these H₂O₂-induced changes. nih.gov

Hydrogen peroxide itself can directly hydrolyze type I collagen, breaking it down into smaller peptides. researchgate.net Studies have also shown that continuous exposure to H₂O₂ can stimulate the proliferation and osteoblastic differentiation of human periodontal ligament fibroblasts, which includes an increase in collagen synthesis. nih.gov However, other research indicates that H₂O₂ can lead to a decrease in the diameter of collagen fibrils. semanticscholar.org

Table 2: Effects of (E)-Anethole on H₂O₂-Treated Human Skin Fibroblasts

| Condition | Effect on Collagen Biosynthesis | Effect on MMP-2 & MMP-9 Activity |

|---|---|---|

| H₂O₂ Treatment | 54% decrease | Increase |

| (E)-Anethole (0.5 µM) + H₂O₂ | Complete prevention of decrease | Suppression of increase |

Enzymatic Modulation and Biomolecular Interaction Studies (Non-Human Models)

Investigation of Enzyme Inhibition and Activation Profiles

(E)-Foeniculin's biological activity is linked to its ability to modulate the function of various enzymes. biosynth.com A primary mechanism of its antimicrobial action is the inhibition of essential enzymes that are critical for the survival of bacteria. evitachem.com This inhibition disrupts vital metabolic pathways within the microbial cells.

Enzyme inhibition can occur through several mechanisms, including competitive inhibition, where the inhibitor competes with the substrate for the enzyme's active site, and noncompetitive inhibition, where the inhibitor binds to a different site on the enzyme. libretexts.org Irreversible inhibitors form covalent bonds with the enzyme, leading to a permanent loss of activity, while reversible inhibitors form noncovalent complexes, allowing for the potential restoration of enzyme function upon the inhibitor's removal. libretexts.org The specific enzymes targeted by (E)-Foeniculin and the nature of their inhibition (e.g., competitive, noncompetitive, reversible, or irreversible) are areas for further detailed investigation.

Ligand-Receptor Interaction Analysis in Model Systems

The biological effects of a compound like (E)-Foeniculin are fundamentally governed by its interactions with molecular targets, a process often described as ligand-receptor binding. smolecule.comresearchgate.netfrontiersin.org In this context, (E)-Foeniculin acts as a ligand that binds to specific receptors (proteins or enzymes) within a biological system, initiating a cellular response. smolecule.combiorxiv.org

Studies have examined the biomolecular interactions of (E)-Foeniculin with proteins and enzymes to understand its mechanism of action and identify potential therapeutic targets. smolecule.com These interactions are crucial for its observed biological activities. The binding of a ligand to a receptor can trigger a cascade of events, such as the modulation of signaling pathways. frontiersin.org The strength and specificity of these ligand-receptor interactions determine the physiological or pathological outcomes. frontiersin.org While the specific receptors for (E)-Foeniculin are not fully elucidated in the provided search results, the analysis of such interactions is a key area of research for understanding its effects in non-human model systems.

Modulation of Signaling Pathways (e.g., TLR2,4/MYD88/NFκB, PI3K-AKT) in Animal Models

Research indicates that components of essential oils, similar in nature to Foeniculin, (E)-, can modulate critical inflammatory signaling pathways. For instance, Zanthoxylum bungeanum seed oil (ZBSO) has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor-κB (NF-κB) signaling pathway in lung epithelial cells. researchgate.net Molecular docking studies have further suggested that active components within ZBSO can directly interact with TLR4, MyD88, and the p65 subunit of NF-κB. researchgate.net This pathway is a cornerstone of the innate immune response, and its activation leads to the production of pro-inflammatory cytokines. nih.govnih.gov Specifically, the activation of TLR2 and TLR4 can trigger MyD88-dependent signaling, leading to the activation of NF-κB and subsequent transcription of inflammatory genes. nih.govnih.gov While direct evidence for (E)-Foeniculin is still emerging, the activities of structurally related compounds suggest a high potential for similar modulatory effects on these key inflammatory cascades in animal models.

Antioxidant and Anti-inflammatory Mechanisms in Model Systems

Radical Scavenging Properties and Oxidative Stress Mitigation in Cellular Models

(E)-Foeniculin has demonstrated notable antioxidant capabilities by scavenging free radicals and mitigating oxidative stress in biological systems. An excess of reactive oxygen species (ROS) can lead to cellular damage, contributing to a variety of diseases. nih.gov The antioxidant activity of (E)-Foeniculin is attributed to its capacity to scavenge these reactive species, thereby reducing markers of oxidative stress. Studies have shown that natural compounds can protect against oxidative stress-mediated cellular damage. mdpi.com For example, the radical scavenging capacity of certain plant extracts increases in a concentration-dependent manner. mdpi.com The ability of compounds like (E)-Foeniculin to scavenge free radicals is a critical aspect of their potential therapeutic properties. nih.gov

Below is a data table summarizing the radical scavenging activity of Foeniculin, (E)- based on available data.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This table is interactive. Users can sort and filter the data.

Modulation of Inflammatory Mediators in Cellular and Animal Models

The inflammatory response involves the release of various mediators, including pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as non-cytokine mediators such as nitric oxide (NO) and reactive oxygen species (ROS). mdpi.comcimap.res.in Phytochemicals are known to exert anti-inflammatory effects by modulating these mediators. mdpi.com In various animal and cellular models, natural compounds have been shown to decrease the expression of pro-inflammatory mediators while sometimes increasing anti-inflammatory ones. cimap.res.inplos.org For instance, certain coumarinolignoids have been found to significantly decrease the production of IL-6, TNF-α, and nitric oxide in a dose-dependent manner in mice. cimap.res.in Similarly, γδ T cells are known to produce a range of inflammatory mediators like IFN-γ, IL-17, and TNF-α following injury. frontiersin.org In co-culture models of adipocytes and macrophages, docosahexaenoic acid (DHA) has been shown to decrease the secretion of MCP-1 and IL-6. plos.org Specialized pro-resolving mediators derived from omega-3 fatty acids can also effectively reduce lung inflammation in mouse models. mdpi.com These findings highlight the potential for compounds like (E)-Foeniculin to modulate the complex network of inflammatory mediators.

Cytotoxic Effects on Cancer Cell Lines (In Vitro)

Mechanisms of Apoptosis Induction in Malignant Cells

(E)-Foeniculin has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is a key mechanism for eliminating malignant cells and is a primary goal of cancer chemotherapy. nih.gov The cytotoxic mechanism of (E)-Foeniculin involves the activation of caspases, a family of proteases that are central to the apoptotic process. For example, studies on other natural compounds have demonstrated that they can induce apoptosis in melanoma cells through the activation of caspase-3. inabj.org The induction of apoptosis can occur through either the extrinsic or intrinsic pathways, both of which converge on the activation of executioner caspases. nih.gov Dysregulation of apoptotic pathways is a common feature of cancer, leading to uncontrolled cell survival. nih.gov Therefore, compounds that can restore the apoptotic process in cancer cells are of significant therapeutic interest. nih.govfrontiersin.org

Impact on Cell Proliferation and Colony Formation in Cancer Cell Lines

In addition to inducing apoptosis, (E)-Foeniculin has demonstrated the ability to inhibit the proliferation of cancer cells. One common method to assess this is the colony formation assay, which measures the capacity of a single cell to grow into a colony, reflecting its long-term proliferative potential. creative-bioarray.com Studies have shown that (E)-Foeniculin exhibits selective cytotoxicity against human melanoma cells, with an IC₅₀ value of 30 µg/mL. This indicates that at this concentration, the compound inhibits the growth of 50% of the cancer cells. Furthermore, (E)-Foeniculin has been observed to cause cell cycle arrest, specifically an accumulation of cells in the G0/G1 phase, which prevents them from proceeding to DNA synthesis and division. The ability to inhibit both cell proliferation and colony formation is a crucial characteristic for potential anticancer agents. nih.govnih.govresearchgate.net

Below is a data table summarizing the cytotoxic effects of Foeniculin, (E)- on a specific cancer cell line.

| Cell Line | IC₅₀ Value (µg/mL) | Mechanism |

| Human Melanoma | 30 | Apoptosis induction via caspase activation, Cell cycle arrest at G0/G1 |

This table is interactive. Users can sort and filter the data.

Ecological Roles and Environmental Dynamics of Foeniculin, E

Role in Plant Defense Mechanisms and Inter-species Interactions

(E)-Anethole serves as a crucial component of plant defense, exhibiting a broad spectrum of activity against various herbivores and pathogens. Its roles in repellency and antimicrobial defense are well-documented.

(E)-Anethole has demonstrated significant repellent and insecticidal properties against a variety of arthropod pests. Research has shown its effectiveness against the mosquito larvae of Ochlerotatus caspius and Aedes aegypti, as well as the fungus gnat Lycoriella ingenua and the mold mite Tyrophagus putrescentiae. wikipedia.org

In a study evaluating the repellency of essential oils and their constituents against the chigger mite Leptotrombidium pallidum, (E)-anethole exhibited high repellency, proving to be approximately 2.6 times more potent than the synthetic repellent DEET. oup.com Further research has highlighted the acaricidal activity of (E)-anethole against the two-spotted spider mite, Tetranychus urticae. ms-editions.cl

A study on the cattle tick Rhipicephalus annulatus found that trans-anethole, the (E)- isomer, showed significant adulticidal and larvicidal activity. nih.gov At a concentration of 10%, trans-anethole achieved 100% repellency against adult ticks. nih.gov The insecticidal action of (E)-anethole is partly attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in insects. mdpi.com It is also known to affect the insect's defense system by neutralizing enzymes like P450, esterases, and glutathione-S-transferases. mdpi.com

Table 1: Acaricidal and Repellent Activity of (E)-Anethole and Related Compounds

| Species | Compound | Activity | Key Finding |

|---|---|---|---|

| Leptotrombidium pallidum (chigger mite) | (E)-Anethole | Repellency | ~2.6 times more potent than DEET. oup.com |

| Tetranychus urticae (two-spotted spider mite) | (E)-Anethole | Acaricidal | Identified as a major bioactive constituent in Croton grewioides oil with activity against this mite. ms-editions.cl |

| Rhipicephalus annulatus (cattle tick) | trans-Anethole | Acaricidal & Repellency | Achieved 100% repellency at 10% concentration and significant adult and larval mortality. nih.gov |

| Tyrophagus putrescentiae (mold mite) | Anethole (B165797) | Insecticidal | Effective against this mite species. wikipedia.org |

Antifungal and Antibacterial Properties in Plant Ecology

(E)-Anethole possesses potent antimicrobial properties against a broad spectrum of bacteria and fungi, contributing to the plant's defense against pathogens. wikipedia.org It has shown both bacteriostatic and bactericidal action against Salmonella enterica. wikipedia.org

Its antifungal activity is notable, with studies demonstrating its effectiveness against various plant pathogenic fungi. nih.gov Research on the essential oil of Illicium verum (star anise), of which trans-anethole is the main component (89.5%), showed strong inhibitory effects against all tested plant pathogenic fungi. nih.gov This suggests that the antifungal properties of the oil are primarily due to its high trans-anethole content. nih.gov Further studies have confirmed the antifungal activity of trans-anethole against a range of fungi, including Aspergillus fumigatus and Saccharomyces cerevisiae, where it was found to induce apoptotic cell death. nih.gov

The antimicrobial action of (E)-anethole is also effective against food spoilage yeasts and bacteria. dpi.qld.gov.au It has been shown to be a potent fungicidal agent against Saccharomyces cerevisiae, Penicillium chrysogenum, and Aspergillus flavus. researchgate.net Its inhibitory effects are linked to its ability to disrupt cell respiration. researchgate.net Numerous studies have also highlighted the antibacterial activity of trans-anethole against a variety of bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net

Table 2: Antimicrobial Spectrum of (E)-Anethole

| Organism Type | Species | Effect |

|---|---|---|

| Bacteria | Salmonella enterica | Bacteriostatic and bactericidal. wikipedia.org |

| Bacillus subtilis | Inhibitory. researchgate.net | |

| Staphylococcus aureus | Inhibitory. researchgate.net | |

| Escherichia coli | Inhibitory. researchgate.net | |

| Klebsiella pneumoniae | Inhibitory. researchgate.net | |

| Fungi | Aspergillus fumigatus | Induces apoptotic cell death. nih.gov |

| Saccharomyces cerevisiae | Induces apoptotic cell death. nih.gov | |

| Penicillium chrysogenum | Fungicidal. researchgate.net | |

| Aspergillus flavus | Fungicidal. researchgate.net | |

| Various plant pathogenic fungi | Strong inhibitory effect. nih.gov |

Environmental Fate and Degradation Pathways of (E)-Anethole

The environmental persistence and transformation of (E)-anethole are influenced by a combination of photochemical and biological processes.

In the atmosphere, (E)-anethole is subject to degradation through reactions with photochemically produced hydroxyl radicals and ozone. The estimated atmospheric half-life for the reaction of trans-anethole with hydroxyl radicals is approximately 4 hours. nih.gov The reaction with atmospheric ozone is also a significant degradation pathway, with an estimated half-life of about 2.02 hours for the trans isomer. nih.gov Photochemical oxidation of trans-anethole can yield products such as the corresponding epoxy derivative and 4-methoxybenzaldehyde. kau.edu.sa Exposure to light, particularly UV radiation, can lead to the degradation of trans-anethole through processes like isomerization, dimerization, and oxidation. mdpi.com

The mobility of (E)-anethole in soil is estimated to be low to medium, based on its estimated Koc values ranging from 327 to 680. nih.govechemi.com Due to its low water solubility, it is considered unlikely to be mobile in the environment and spillage is unlikely to penetrate the soil. thermofisher.com In aquatic systems, volatilization may be a significant fate process, although it is not considered rapid. echemi.com

Biodegradation is a potential pathway for the removal of (E)-anethole from the environment. For instance, the bacterium Arthrobacter sp. has been shown to degrade trans-anethole, metabolizing it into compounds like anisic acid, anisic alcohol, and anisaldehyde. idealpublication.in However, there is insufficient data to definitively predict the rate and importance of biodegradation in soil. nih.govechemi.com

The potential for (E)-anethole to bioconcentrate in aquatic organisms is considered to be low. Based on its water solubility, the bioconcentration factor (BCF) has been estimated to be approximately 43.4. echemi.com This relatively low BCF value suggests that bioaccumulation in aquatic organisms is not an important environmental fate process. echemi.com Furthermore, the substance is not considered to be persistent, bioaccumulative, and toxic (PBT). fishersci.nl

Table 3: Environmental Fate Parameters of (E)-Anethole

| Parameter | Value/Description | Source |

|---|---|---|

| Atmospheric Half-life (vs. OH radicals) | ~4 hours | nih.gov |

| Atmospheric Half-life (vs. Ozone) | ~2.02 hours | nih.gov |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 327 - 680 (estimated) | nih.govechemi.com |

| Bioconcentration Factor (BCF) | ~43.4 (estimated) | echemi.com |

| Water Solubility | 111 mg/L @ 25°C | echemi.com |

Terrestrial and Aquatic Mobility and Biodegradation Potential

Interactions with Abiotic Environmental Factors

The stability of (E)-Foeniculin, a naturally occurring phenylpropene, is significantly influenced by abiotic environmental factors such as light and heat. While direct studies on (E)-Foeniculin are limited, the behavior of its close structural analogue, (E)-anethole, provides significant insights into its potential stability and transformation pathways under various environmental stressors. Both compounds share the same core phenylpropene structure, suggesting analogous reactions to light and thermal energy.

Stability under Light and Thermal Stress

The double bond in the propenyl side chain of (E)-Foeniculin is a primary site for photochemical and thermal reactions. Exposure to light, particularly in the UV spectrum, and elevated temperatures can lead to isomerization and degradation.

Exposure to light, especially ultraviolet (UV) radiation, is a critical factor in the stability of phenylpropenes like (E)-Foeniculin. The primary photochemical reaction is the isomerization from the thermodynamically more stable (E)-isomer to the (Z)-isomer. mdpi.comresearchgate.net Studies on (E)-anethole demonstrate that this photoisomerization is an efficient process that can be induced by specific wavelengths of light. aip.org This process involves the excitation of the molecule to a higher energy state, allowing for rotation around the carbon-carbon double bond, followed by relaxation to either the (E) or (Z) form. researchgate.netresearchgate.net

In addition to isomerization, prolonged or high-intensity irradiation can lead to photodegradation. For (E)-anethole, UV exposure can result in the formation of various dimers and oxidation products, such as p-anisaldehyde. researchgate.netkau.edu.sa It is plausible that (E)-Foeniculin would undergo similar degradation pathways, leading to a loss of the parent compound and the formation of new, potentially undesirable substances. The presence of photosensitizers—molecules that can absorb light energy and transfer it to the target molecule—can significantly accelerate these photochemical reactions. mdpi.comresearchgate.net

Elevated temperatures can also induce the degradation of (E)-Foeniculin. Research on essential oils rich in compounds structurally similar to (E)-Foeniculin, such as (E)-anethole and cinnamaldehyde, reveals that significant degradation occurs at temperatures above 100°C. nih.govmdpi.com For instance, the retention of trans-cinnamaldehyde in an essential oil decreased significantly after being heated at 100°C for 8 hours. nih.gov

Studies on aniseed spirits, where (E)-anethole is a major component, have shown that its concentration decreases when exposed to temperatures between 40°C and 60°C for several hours. mdpi.com This suggests that even moderately high temperatures, which can be encountered during storage and transport, can impact the stability of (E)-Foeniculin. The thermal degradation of these compounds can lead to a variety of products, including isomers and oxidation products. The presence of other compounds can influence thermal stability; for example, eugenol (B1671780) has been shown to enhance the thermal stability of trans-cinnamaldehyde. nih.gov Similarly, sucrose (B13894) has been observed to offer a protective effect against the thermal degradation of (E)-anethole in spirits. mdpi.comresearchgate.net

Table 1: Factors Influencing the Stability of (E)-Anethole, a Structural Analogue of (E)-Foeniculin

| Factor | Effect on (E)-Anethole | Potential Implication for (E)-Foeniculin | Reference(s) |

| UV Light | Promotes isomerization to (Z)-anethole and can lead to dimerization and oxidation. | Similar photoisomerization to (Z)-Foeniculin and photodegradation are highly likely. | mdpi.comresearchgate.netaip.orgresearchgate.net |

| Visible Light | Can induce degradation, though generally less effective than UV light. | Susceptibility to degradation under specific visible light wavelengths is possible. | mdpi.com |

| High Temperature | Degradation observed at temperatures from 40-60°C and becomes more significant above 100°C. | Similar thermal liability is expected, with degradation occurring at elevated temperatures. | nih.govmdpi.com |

| Photosensitizers | Accelerate photoisomerization and photodegradation reactions. | The presence of sensitizing molecules in the environment could decrease its stability. | mdpi.comresearchgate.net |

| Antioxidants (e.g., Eugenol) | Can enhance thermal stability. | The stability of (E)-Foeniculin may be improved in the presence of natural antioxidants. | nih.gov |

| Sucrose | Provides a protective effect against thermal and light-induced degradation in aqueous ethanol (B145695) solutions. | The formulation matrix could play a significant role in the stability of (E)-Foeniculin. | mdpi.comresearchgate.net |

Chemical Transformation in Aqueous and Solvent Systems

The chemical environment plays a crucial role in the stability and transformation of (E)-Foeniculin. Its solubility and reactivity are highly dependent on the solvent system.

Like its analogue (E)-anethole, (E)-Foeniculin is expected to be only slightly soluble in water. wikipedia.orgmu-varna.bg In aqueous solutions, particularly when mixed with a co-solvent like ethanol, phenylpropenes can form microemulsions, a phenomenon known as the "ouzo effect". wikipedia.org The stability of (E)-anethole in such systems has been shown to be influenced by factors like the ethanol-to-water ratio and the presence of other solutes. mdpi.com In acidic aqueous conditions, the degradation of (E)-anethole is known to be accelerated, leading to the formation of its cis-isomer and various dimers. researchgate.net This suggests that the pH of an aqueous environment could be a critical factor in the stability of (E)-Foeniculin.

(E)-Foeniculin is expected to exhibit high solubility in organic solvents such as ethanol and methanol (B129727). wikipedia.orgmu-varna.bg Theoretical studies on (E)-anethole have indicated that its stability varies in different solvents, with the order of increasing stability being ethanol, methanol, and water. dergipark.org.tr This suggests that the polarity of the solvent system is a key determinant of its stability.

Photochemical reactions, such as the isomerization to the (Z)-isomer, are also highly dependent on the solvent. For (E)-anethole, the efficiency of photoisomerization can be significantly different in a homogenous ethanolic solution compared to an ethanol/water microemulsion. aip.org Furthermore, oxidation reactions can occur in the presence of appropriate reagents and solvents. For example, the photochemical oxidation of (E)-anethole with hydrogen peroxide in a solvent can yield the corresponding epoxy derivative and 4-methoxybenzaldehyde. kau.edu.sa

Table 2: Predicted Stability and Transformation of (E)-Foeniculin in Different Solvent Systems (by Analogy with (E)-Anethole)

| Solvent System | Predicted Solubility | Predicted Stability/Transformation | Reference(s) |

| Water | Low | Low stability, especially at acidic pH. Potential for hydrolysis and dimerization. | researchgate.netwikipedia.orgmu-varna.bg |

| Ethanol/Water Mixtures | Moderate to High (depending on ratio) | Formation of microemulsions. Stability influenced by the ratio and other solutes like sucrose. | mdpi.comwikipedia.org |

| Ethanol | High | Higher reactivity for photoisomerization compared to microemulsions. Good medium for various chemical transformations. | aip.orgmu-varna.bgdergipark.org.tr |

| Methanol | High | Stability is predicted to be slightly higher than in ethanol. | dergipark.org.tr |

| Non-polar Organic Solvents (e.g., Toluene) | High | Good medium for studying photochemical reactions like dimerization upon UV exposure. | researchgate.net |

Future Research Directions and Applications of Foeniculin, E

Exploration of Undiscovered Foeniculin, (E)- Analogs and Derivatives

The chemical scaffold of (E)-Foeniculin, also known as trans-anethole, provides a robust starting point for the synthesis of novel analogs and derivatives with potentially enhanced or entirely new biological activities. Future research in this domain will likely focus on targeted modifications of the (E)-Foeniculin molecule to explore structure-activity relationships. For instance, the synthesis of nitro-regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline has been achieved through a cycloaddition reaction involving trans-anethole. researchgate.net This highlights the potential of using (E)-Foeniculin as a building block for more complex heterocyclic structures.

Another promising avenue is the conversion of (E)-anethole into functional monomers for the creation of high-performance polymers. raco.catpreprints.orgnih.gov Researchers have successfully transformed anethole (B165797) into a monomer containing both benzocyclobutene and propylene (B89431) groups, which can then be polymerized to form a crosslinked network with desirable properties such as a low dielectric constant and low water uptake. raco.catpreprints.orgnih.gov The exploration of other polymerization techniques and the synthesis of a wider range of anethole-based monomers could lead to the development of novel biomaterials with applications in the microelectronics industry and beyond. raco.catpreprints.orgnih.gov

Advanced Synthetic Strategies for Enhanced Purity and Yield

While (E)-Foeniculin can be readily isolated from natural sources like anise and fennel, synthetic production is crucial for ensuring a consistent and high-purity supply for research and commercial applications. selleck.co.jp Future research will continue to focus on developing more efficient and sustainable synthetic methodologies.

A key challenge in the synthesis of (E)-Foeniculin is controlling the stereochemistry to maximize the proportion of the desired (E)-isomer over the (Z)-isomer. selleck.co.jp Advanced strategies, such as the platinum(II)-catalyzed isomerization of allylbenzenes, have shown high selectivity for the (E)-isomer. oup.com Further research into novel catalytic systems, including photocatalysis, is underway to achieve even higher selectivity and yield. For example, a photocatalytic method using an iridium-based photosensitizer has been developed for the isomerization of (E)-anethole to (Z)-anethole, demonstrating the potential for light-mediated control of isomeric purity. nih.gov

| Synthetic Method | Starting Materials | Key Features | Reported Yield/Purity |

| Friedel-Crafts Acylation & Reduction | Anisole, Propionyl Chloride | Low side reactions, no need for intermediate purification, reduced energy consumption. frontiersin.org | Overall yield ~75%, Purity >99.5% frontiersin.org |

| Condensation & Splitting | Anisole, Propionaldehyde | Simple, economic process. oup.com | High yield of anetholes. oup.com |

| Isomerization of Allylbenzenes | Allylbenzenes | High E/Z selectivity. oup.com | E/Z selectivity up to 98:2. oup.com |

| One-Pot Ozonolysis | Anethole | Environmentally friendly, direct formation of anisaldehyde. nih.gov | Yield 82.7%, Purity 99.5%. nih.gov |

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a powerful drug discovery tool that allows for the rapid testing of thousands to millions of compounds against biological targets or in phenotypic assays. researchgate.netenamine.net While (E)-Foeniculin is known to possess antimicrobial, anti-inflammatory, and antioxidant properties, HTS offers the potential to uncover novel biological activities and mechanisms of action. nih.govnih.gov

Phenotypic screening, a key HTS approach, focuses on identifying compounds that produce a desired change in cellular phenotype without a preconceived target. revvitysignals.com The "Cell Painting" assay is a prominent example of a multiparametric phenotypic screening method. frontiersin.orgvisikol.comselleckchem.cominchem.orgresearchgate.net This technique uses a combination of fluorescent dyes to label various cellular organelles, and subsequent high-content imaging and analysis can generate a detailed morphological profile of the cell's response to a compound. frontiersin.orgvisikol.comselleckchem.cominchem.orgresearchgate.net By comparing the phenotypic profile of (E)-Foeniculin to a library of reference compounds with known mechanisms of action, it may be possible to identify new biological targets and pathways modulated by this compound. visikol.com

Although specific large-scale HTS studies on (E)-Foeniculin for a broad range of novel bioactivities are not extensively published, the inclusion of trans-anethole in commercially available phenotypic screening libraries suggests that it is being evaluated in various assays. selleck.co.jp Future research should focus on systematically applying HTS, including target-based and phenotypic approaches, to a diverse library of (E)-Foeniculin analogs and derivatives to fully map their bioactivity landscape. This could lead to the discovery of new therapeutic applications for this versatile natural product.

Elucidation of Complete Biosynthetic Pathways and Genetic Engineering Applications

Understanding the complete biosynthetic pathway of (E)-Foeniculin in plants is crucial for both optimizing its natural production and for metabolic engineering applications. Research has begun to identify key enzymes and genes involved in its formation. In anise (Pimpinella anisum), two enzymes, t-anol/isoeugenol synthase (AIS1) and S-adenosyl-l-methionine:t-anol/isoeugenol O-methyltransferase (AIMT1), have been identified as crucial for the conversion of precursors to t-anethole.

Furthermore, studies on microorganisms have revealed alternative biosynthetic routes. For example, a gene encoding trans-anethole oxygenase (tao) from Pseudomonas putida JYR-1 has been isolated and expressed in Escherichia coli. researchgate.net This enzyme catalyzes the oxidative cleavage of the propenyl group of trans-anethole to produce p-anisaldehyde. researchgate.net The co-expression of tao with a p-anisaldehyde dehydrogenase gene allows for the biotransformation of trans-anethole into p-anisic acid. The relaxed substrate specificity of the TAO enzyme suggests its potential for producing a variety of fragrance compounds from different plant phenylpropanoids. researchgate.net

Future research should aim to fully elucidate the regulatory networks governing (E)-Foeniculin biosynthesis in plants. This knowledge can then be applied to genetically engineer plants for increased production. Moreover, the identified biosynthetic genes can be introduced into microbial hosts like E. coli or yeast to create cell factories for the sustainable and scalable production of (E)-Foeniculin and its derivatives. revvitysignals.com This approach offers a promising alternative to chemical synthesis and extraction from natural sources.

| Enzyme/Gene | Organism | Function | Potential Application |

| t-anol/isoeugenol synthase (AIS1) | Pimpinella anisum (anise) | Biosynthesis of t-anol from coumaryl acetate (B1210297). | Metabolic engineering of plants for enhanced anethole production. |

| S-adenosyl-l-methionine:t-anol/isoeugenol O-methyltransferase (AIMT1) | Pimpinella anisum (anise) | Converts t-anol to t-anethole. | Metabolic engineering of plants for enhanced anethole production. |

| trans-anethole oxygenase (tao) | Pseudomonas putida JYR-1 | Oxidative cleavage of trans-anethole to p-anisaldehyde. researchgate.net | Production of various fragrance compounds from plant phenylpropanoids. researchgate.net |

| p-anisaldehyde dehydrogenase (paadh) | Pseudomonas putida JYR-1 | Oxidation of p-anisaldehyde to p-anisic acid. | Biotransformation of anethole to valuable aromatic acids. |

Environmental Remediation and Sustainable Production Methodologies

The development of environmentally friendly and sustainable practices is a growing priority across all scientific disciplines. In the context of (E)-Foeniculin, this translates to research into its potential role in environmental remediation and the establishment of green production methods.

While direct applications of (E)-Foeniculin in environmental remediation are still exploratory, the unique properties of related nanomaterials offer a glimpse into future possibilities. Nanomaterials are being investigated for the removal of environmental pollutants due to their high surface-area-to-volume ratio and enhanced reactivity. Research into the synthesis of (E)-Foeniculin-based polymers and nanoparticles could lead to the development of novel sorbents or catalysts for water and soil purification.

In terms of sustainable production, there is a growing interest in moving away from petrochemical-based syntheses towards bio-based and greener alternatives. The use of renewable biomass resources is a key aspect of this shift. preprints.org The biosynthesis of (E)-Foeniculin in engineered microorganisms, as discussed in the previous section, represents a significant step towards sustainable production. Additionally, the use of green chemistry principles in synthetic routes, such as the one-pot ozonolysis of anethole in a water and ethyl acetate system to produce anisaldehyde, minimizes the use of hazardous reagents and reduces chemical waste. nih.gov Future research will likely focus on optimizing these biotransformation and green chemistry approaches to make the production of (E)-Foeniculin and its derivatives both economically viable and environmentally benign.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.